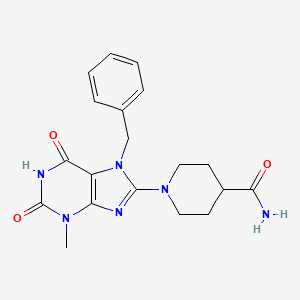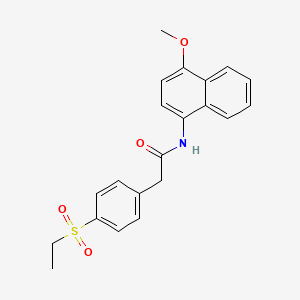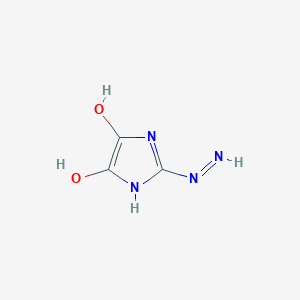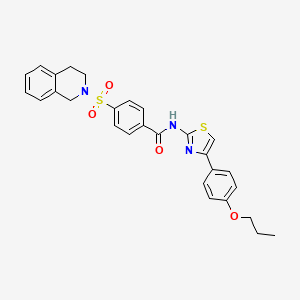
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a synthetic compound featuring unique structural attributes derived from the integration of an oxadiazole ring with a pyrrole moiety and a pivalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide typically involves a multi-step reaction sequence:
Formation of the Pyrrole-oxadiazole Intermediate: : The synthesis begins with the reaction between 1-ethyl-2-bromo-pyrrole and an appropriate hydrazide to form the pyrrole-oxadiazole intermediate under acidic or basic conditions.
Coupling Reaction: : The intermediate is then coupled with pivalic acid or its derivatives under dehydrating conditions (e.g., with DCC or EDC) to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the aforementioned synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Continuous flow chemistry and advanced purification techniques (e.g., crystallization, chromatography) would be employed to achieve scalable and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially yielding oxadiazole N-oxides or derivatives thereof.
Reduction: : Reduction reactions can reduce the oxadiazole ring to yield corresponding amines or other reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the pyrrole or oxadiazole rings can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide, peracids, or other peroxy reagents.
Reduction: : Common reducing agents include hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions for substitution reactions would vary depending on the substituents involved, often requiring acidic or basic catalysts.
Major Products
The products formed from these reactions would vary significantly based on the nature of the reagents and conditions employed. major products typically involve modifications to the oxadiazole and pyrrole rings, resulting in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
This compound is used in organic synthesis as a building block for the construction of more complex molecules, particularly in the design of heterocyclic compounds with potential pharmacological activity.
Biology
In biological research, derivatives of this compound are studied for their interactions with biological macromolecules, contributing to the development of new biochemical probes and diagnostic tools.
Medicine
The unique structure of this compound allows it to serve as a lead compound in medicinal chemistry for the development of new therapeutic agents, particularly those targeting enzymes or receptors within specific biological pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialized materials, including polymers and other advanced materials with unique properties.
Mechanism of Action
The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to the active site of the target, thereby modulating its activity. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other compounds with similar structures, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide stands out due to its unique combination of the oxadiazole and pyrrole rings with the pivalamide group. This combination imparts distinct physicochemical properties, such as improved stability and specific binding interactions with biological targets.
List of Similar Compounds
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
N-((3-(1-ethyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-triazol-4-yl)methyl)pivalamide
Conclusion
This compound is a multifaceted compound with significant potential across various fields of scientific research. Its unique structural attributes contribute to its distinct chemical reactivity, biological activity, and potential applications in medicine and industry. Continued research into this compound and its derivatives promises to uncover further valuable insights and applications.
Now, you have an insightful article on this fascinating compound. Any other specific needs or questions you have about it?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-5-18-8-6-7-10(18)12-16-11(20-17-12)9-15-13(19)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNLJFETCSARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B2687833.png)
![4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2687834.png)


![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)
![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![2-{[4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2687844.png)


